Nigakihemiacetal C
Description
Properties
CAS No. |
30760-22-6 |
|---|---|
Molecular Formula |
C21H32O6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
11,15,16-trihydroxy-4-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one |
InChI |
InChI=1S/C21H32O6/c1-9-6-13(26-5)19(25)21(4)11(9)7-14-20(3)12(8-15(22)27-14)10(2)16(23)17(24)18(20)21/h6,9-12,14-18,22-24H,7-8H2,1-5H3 |
InChI Key |
XUBQJRDNLZNZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)C)O)O)C)C)OC |
Origin of Product |
United States |
Isolation Methodologies and Advanced Characterization of Nigakihemiacetal C
Extraction and Isolation Techniques from Botanical Sources
The journey to obtaining pure Nigakihemiacetal C begins with its extraction from plant material, primarily the bark, stems, or roots of species such as Picrasma quassioides (D.Don) Benn. neist.res.inresearchgate.nete-century.us The process is a multi-step procedure involving initial extraction followed by meticulous chromatographic purification.
Solvent-Based Extraction Approaches
The initial step in isolating this compound and other quassinoids involves the use of solvent extraction to separate these compounds from the solid plant matrix. researchgate.netresearchgate.net Typically, the dried and powdered plant material is subjected to exhaustive extraction with organic solvents.
Commonly used solvents for this purpose include alcohols like methanol (B129727) or ethanol. researchgate.netresearchgate.net These polar solvents are effective at dissolving the oxygenated quassinoids. The choice of solvent is critical and is based on the polarity of the target compounds. Following the initial extraction, the resulting crude extract contains a complex mixture of phytochemicals, including various quassinoids, alkaloids, and triterpenoids. researchgate.nete-century.us
Chromatographic Purification Strategies
Due to the complexity of the crude extract, obtaining this compound in a pure form necessitates the use of various chromatographic techniques. researchgate.netcareerendeavour.com Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.
A common strategy involves an initial fractionation of the crude extract using column chromatography with silica (B1680970) gel. This separates the compounds based on polarity. Subsequently, more advanced and high-resolution chromatographic methods are employed for the fine purification of this compound. These can include techniques such as High-Performance Liquid Chromatography (HPLC), which offers superior separation and is a crucial tool for isolating individual compounds from complex mixtures. careerendeavour.comacs.org The selection of the appropriate stationary phase (e.g., normal phase, reversed-phase) and mobile phase gradient is optimized to achieve the separation of the target compound from its closely related structural analogues. researchgate.netcareerendeavour.com
Spectroscopic and Spectrometric Elucidation of Molecular Architecture
Once this compound is isolated in its pure form, its chemical structure is determined using a combination of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the connectivity of atoms, the molecular formula, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. careerendeavour.comnih.gov Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms present. careerendeavour.comresearchgate.net More advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the precise connectivity between protons and carbons, allowing for the complete assignment of the planar structure of this compound. researchgate.net
While specific NMR data for this compound is not widely available in the public domain, the general chemical shift ranges for quassinoids are well-established and would be applied in its analysis. careerendeavour.comresearchgate.net
Table 1: General ¹³C NMR Chemical Shift Ranges for Quassinoids
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (C=O) | 160-220 |
| Olefinic (C=C) | 100-150 |
| Hemiacetal/Acetal (O-C-O) | 90-110 |
| Carbons attached to Oxygen (C-O) | 50-90 |
This table is interactive and provides generalized data for the quassinoid class of compounds.
High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRESIMS) is a critical technique used to determine the precise molecular weight and, consequently, the elemental composition of this compound. nih.govnih.gov This method provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The molecular formula is essential for confirming the number of carbon, hydrogen, and oxygen atoms in the molecule, which is a fundamental piece of information for structure elucidation.
Based on available data, the molecular formula for this compound is C₂₁H₃₀O₈. neist.res.in
Table 2: HRESIMS Data for this compound
| Compound Name | Molecular Formula |
|---|
This table is interactive and displays the molecular formula for this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination
Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images. Determining the absolute configuration of these molecules is a crucial final step in their structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. researchgate.netacs.orgnih.gov
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum of this compound with the theoretically calculated spectra for its possible stereoisomers, the true absolute configuration can be determined. acs.org This computational approach has become a standard and reliable method for assigning the absolute stereochemistry of complex natural products. acs.org
Advanced Analytical Techniques for Purity Assessment and Quantification
The precise assessment of purity and the accurate quantification of this compound, a complex quassinoid, rely on sophisticated analytical methodologies. These techniques are essential for profiling the compound in crude extracts, monitoring purification processes, and ensuring the quality of the isolated substance for research purposes. High-performance and ultra-performance liquid chromatography, often coupled with mass spectrometry, represent the gold standard for these analytical challenges.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. shimadzu.com For quassinoids like this compound, which are typically isolated from complex plant matrices such as Picrasma quassioides, HPLC provides a robust method for creating a detailed chemical profile. nih.govresearchgate.net The process involves pumping a solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). shimadzu.com The differential partitioning of compounds between the two phases results in their separation. shimadzu.com
In the analysis of quassinoids, reversed-phase HPLC is most commonly employed. researchgate.net A nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase, usually a gradient mixture of water and a solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the hydrophobicity of the analytes; less polar compounds are retained longer on the column. The system parameters, including the column type, mobile phase composition, flow rate, and column temperature, are optimized to achieve maximum resolution between the target compound and other related quassinoids or impurities. shimadzu.comresearchgate.net
Detection is frequently performed using a UV detector, as the α,β-unsaturated ketone chromophore present in many quassinoids allows for detection at specific wavelengths, commonly 254 nm. mdpi.combenchchem.com By comparing the retention time and UV spectrum of a peak in the sample chromatogram to that of a purified analytical standard, the compound can be identified. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standard solutions of known concentrations. researchgate.net This method has proven effective for quantifying quassinoids in various extracts. researchgate.netmdpi.com
Table 1: Typical HPLC Parameters for Quassinoid Analysis This table presents a generalized set of parameters for the HPLC analysis of quassinoids, such as this compound, based on established methods for related compounds from natural extracts.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph | To perform the separation. shimadzu.com |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on polarity. researchgate.netmdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like phosphoric acid) | Eluent that carries the sample through the column; gradient allows for separation of compounds with a wide range of polarities. mdpi.com |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the mobile phase and analysis time. mdpi.com |
| Column Temperature | 30 - 40 °C | Maintained to ensure reproducible retention times. researchgate.netresearchgate.net |
| Detection | UV Detector at 254 nm | To detect and quantify compounds containing specific chromophores. mdpi.com |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) for Trace Analysis
For enhanced sensitivity, higher resolution, and more definitive identification, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the preferred method. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which operate at higher pressures than traditional HPLC. measurlabs.com This results in significantly faster analysis times and improved separation efficiency, which is critical for resolving closely related isomers or trace-level impurities. measurlabs.com
When coupled with a mass spectrometer via an Electrospray Ionization (ESI) interface, the system provides not only retention time data but also mass-to-charge ratio (m/z) information for each eluted compound. ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) from the analyte, allowing for the direct determination of its molecular weight. ekb.eg
This UPLC-ESI-MS combination is exceptionally powerful for trace analysis. Its high sensitivity allows for the detection and quantification of this compound at levels far below the limits of UV-based detection. lcms.cz Furthermore, tandem mass spectrometry (MS/MS) can be performed, where a specific molecular ion is selected, fragmented, and its product ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound with a very high degree of confidence and to distinguish it from other structurally similar quassinoids. nih.govnih.gov The development of a UPLC-ESI-MS method, often using multiple reaction monitoring (MRM) mode, is essential for the definitive quantification of trace amounts of this compound in complex biological or environmental samples. nih.gov
Table 2: Illustrative UPLC-ESI-MS Parameters for High-Sensitivity Quassinoid Detection This table outlines typical parameters for UPLC-ESI-MS analysis, a technique suited for trace-level detection and structural confirmation of compounds like this compound.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Instrument | UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) | Provides high-resolution separation and mass detection. measurlabs.comnih.gov |
| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Smaller particle size column for increased efficiency and speed. ekb.egnih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Acid modifier aids in protonation for positive-ion ESI. ekb.egnih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for smaller UPLC column diameters. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Soft ionization technique to generate molecular ions for MS analysis. nih.govnih.gov |
| MS Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (QqQ) | For accurate mass measurement (TOF) or targeted quantification (QqQ). nih.govnih.gov |
| Scan Mode | Full Scan (for profiling) or MRM (for quantification) | Full scan detects all ions in a range; MRM monitors specific parent-daughter ion transitions for high selectivity and sensitivity. nih.govnih.gov |
Biogenetic Pathways and Biosynthetic Investigations of Nigakihemiacetal C
Proposed Biogenetic Route from Triterpene Precursors
The biosynthesis of Nigakihemiacetal C is understood to originate from the general pathway for triterpenoids. This pathway commences with the cyclization of 2,3-oxidosqualene, a C30 triterpene precursor. The initial steps are shared with the biosynthesis of another class of triterpenoids, the limonoids, up to the formation of the key intermediate, melianol (B1676181).
The proposed biogenetic route can be summarized in the following key stages:
Formation of the Tetracyclic Triterpene Skeleton: The biosynthesis is initiated by the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase, to form a tetracyclic triterpene scaffold.
Oxidative Modifications to form Melianol: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, then modify this initial scaffold. These enzymatic transformations lead to the formation of the protolimonoid intermediate, melianol. The identification of the early steps in quassinoid biosynthesis in Ailanthus altissima has confirmed the role of an oxidosqualene cyclase and two cytochrome P450s in producing melianol.
Conversion to the Picrasane (B1241345) Skeleton: From melianol, the pathway diverges towards the formation of the C20 picrasane skeleton characteristic of this compound. This transformation involves significant oxidative degradation and rearrangement of the carbon framework. It is hypothesized that C20 quassinoids are derived from C25 quassinoids through an oxidative degradation process.
Functional Group Interconversions: The final stages of the biosynthesis of this compound would involve a series of specific enzymatic reactions that introduce the various functional groups, such as hydroxyl and hemiacetal moieties, at specific positions on the picrasane skeleton.
The following table outlines the key proposed intermediates in the biogenetic pathway leading to the picrasane skeleton of this compound.
| Precursor/Intermediate | Key Structural Feature | Role in the Pathway |
| 2,3-Oxidosqualene | Acyclic C30 triterpenoid (B12794562) epoxide | Initial precursor for cyclization |
| Tetracyclic Triterpene | Fused four-ring system | Initial cyclized product |
| Melianol | Protolimonoid | Key branch-point intermediate |
| C25 Quassinoid (hypothetical) | Intermediate with a 25-carbon skeleton | Precursor to C20 quassinoids |
| Picrasane Skeleton | C20 degraded triterpenoid framework | Core structure of this compound |
Enzymatic Transformations in Quassinoid Biosynthesis
The biosynthesis of complex natural products like this compound is orchestrated by a series of highly specific enzymatic reactions. While the precise enzymes involved in every step of this compound's formation have not been fully characterized, the study of quassinoid and terpene biosynthesis in general provides a framework for understanding the types of enzymatic transformations that are likely involved.
Enzyme-mediated cascade reactions are common in the biosynthesis of natural products, allowing for the efficient construction of complex molecular architectures. The key classes of enzymes implicated in the later stages of quassinoid biosynthesis include:
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for introducing oxygen atoms into the triterpenoid skeleton. They catalyze a wide range of reactions, including hydroxylations, epoxidations, and carbon-carbon bond cleavages, which are essential for the extensive oxidative modifications seen in quassinoids.
Dehydrogenases: These enzymes are responsible for oxidation-reduction reactions, often converting hydroxyl groups to ketones or aldehydes, and vice versa.
Methyltransferases: The introduction of methyl groups, a common feature in some quassinoids, is catalyzed by these enzymes, which typically use S-adenosyl methionine (SAM) as a methyl donor.
Glucosyltransferases: In some related quassinoids, sugar moieties are attached. While not present in this compound, this highlights the diversity of enzymatic modifications in this class of compounds.
The following table summarizes the types of enzymatic reactions likely involved in the biosynthesis of this compound and their proposed functions.
| Enzyme Class | Type of Reaction | Proposed Function in this compound Biosynthesis |
| Oxidosqualene Cyclase | Cyclization | Formation of the initial tetracyclic triterpene skeleton |
| Cytochrome P450s | Oxidation, Hydroxylation, C-C cleavage | Formation of melianol and subsequent oxidative degradation to the picrasane skeleton |
| Dehydrogenases | Oxidation/Reduction | Interconversion of hydroxyl and carbonyl functional groups |
| Isomerases | Rearrangement | Skeletal rearrangements of the carbon framework |
Isotopic Labeling Studies in Biosynthetic Pathway Delineation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. By feeding an organism or cell culture with a precursor enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O), researchers can determine which atoms from the precursor are incorporated into the final natural product. This information is invaluable for confirming proposed biosynthetic pathways and elucidating reaction mechanisms.
While no specific isotopic labeling studies have been published for this compound, the methodology has been extensively applied in the study of terpene biosynthesis. Such studies for this compound would likely involve the following steps:
Selection and Synthesis of Labeled Precursors: Precursors such as [¹³C]-acetate, [¹³C]-mevalonate, or isotopically labeled farnesyl pyrophosphate could be synthesized.
Administration of Labeled Precursors: The labeled compounds would be administered to the plant (Picrasma ailanthoides) or a cell culture derived from it.
Isolation and Analysis of this compound: After a period of incubation, this compound would be isolated and purified.
Determination of Isotope Incorporation: The pattern of isotope incorporation would be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
The results of such experiments could provide definitive evidence for the proposed biogenetic route from triterpene precursors and help to identify the specific carbon-carbon bond cleavages and rearrangements that occur during the formation of the picrasane skeleton.
The table below illustrates hypothetical outcomes of an isotopic labeling experiment using ¹³C-labeled acetate (B1210297), a fundamental building block in terpene biosynthesis.
| Labeled Precursor | Expected Labeling Pattern in this compound | Information Gained |
| [1-¹³C]-Acetate | Alternating labeled and unlabeled carbon atoms throughout the skeleton | Confirmation of the isoprenoid origin of the carbon backbone |
| [2-¹³C]-Acetate | Complementary alternating labeling pattern to [1-¹³C]-acetate | Further confirmation of the isoprenoid pathway and the folding of the precursor |
Chemical Synthesis and Derivatization Strategies for Nigakihemiacetal C Analogues
Methodologies for Total Synthesis of the Quassinoid Core Structure
The total synthesis of quassinoids is a testament to the advancement of modern synthetic methods, enabling the construction of their densely functionalized and stereochemically complex tetra- and pentacyclic ring systems. uef.fi The core of these molecules, typically a picrasane (B1241345) ABCD-ring skeleton, is derived biosynthetically from the oxidative degradation of triterpenoid (B12794562) precursors. nih.govnumberanalytics.com Synthetic chemists have devised several innovative approaches to assemble this challenging carbon framework.
A notable strategy involves a convergent annulation of two unsaturated carbonyl components, initiated by a catalytic hydrogen atom transfer (HAT). nih.govacs.org This method allows for the rapid assembly of the shared polycyclic motif. For instance, an iron hydride catalyst can initiate a reductive olefin coupling in the late stages of a synthesis to form a key ring of the structure. researchgate.net Another powerful technique is an anionic polycyclization, which can generate highly functionalized tricycles from optically active bicyclic enones. nih.gov
More recently, a highly efficient, three-step synthesis of the quassinoid core architecture has been developed, which relies on a novel copper(I)-catalyzed tandem cross-coupling/S_N2' reaction of vicinal epoxy vinyl triflates with Grignard reagents. researchgate.netresearchgate.net This approach forms five carbon-carbon bonds in three linear steps from a carvone (B1668592) epoxide derivative. researchgate.net Pericyclic reactions, particularly the Diels-Alder reaction, have also proven to be exceptionally powerful in constructing the functionalized six-membered rings found within the quassinoid framework. uef.fi
Ensuring the correct absolute stereochemistry is paramount in the synthesis of bioactive natural products. Enantioselective strategies for quassinoid synthesis often rely on the use of a chiral pool starting material or an asymmetric catalyst.
One successful approach utilizes (+)-carvone, a readily available chiral molecule, as the starting material to control the stereochemistry of the resulting polycyclic system. nih.govrsc.org This strategy was employed in a stereocontrolled total synthesis of (+)-cassaine, a related terpenoid, where the chirality of carvone directed the formation of the entire tricycle. nih.gov
Catalytic asymmetric synthesis provides a more flexible route. A concise enantioselective synthesis of (+)-quassin was achieved in 14 steps, featuring an annulation reaction initiated by a catalytic hydrogen atom transfer from an iron hydride to an alkene. nih.govacs.orgnih.gov Modern asymmetric reactions, such as Sharpless asymmetric epoxidation and dihydroxylation, are also key tools for installing stereocenters with high fidelity during the synthesis of complex molecules like quassinoids. iitm.ac.in
Beyond establishing the initial stereochemistry, maintaining stereocontrol throughout the subsequent functionalization steps is a major challenge due to the high density of stereogenic centers in quassinoids. uef.fi Synthetic strategies must carefully orchestrate the introduction of oxygenation and other functional groups.
Anionic polycyclization has been shown to be a highly stereocontrolled process for creating the tricyclic core related to potent anticancer quassinoids like bruceantin (B1667948). nih.gov In some syntheses, clever solutions are required to address stereochemical challenges. For example, a sulfide (B99878) tether has been used to control a cyclization to form the A/B ring system and to install a methyl group at the C-8 position after the tetracyclic framework was already built. uef.fi
However, achieving the desired stereochemistry is not always straightforward. In some synthetic routes, certain stereocenters may form with the incorrect configuration and require inversion at a later stage. uef.fi For instance, inversion at a specific stereocenter was accomplished through selective methanolysis of an acetate (B1210297) group, followed by oxidation and a subsequent diastereoselective reduction using sodium borohydride. uef.fi Facile epimerization via a reversible retro-aldol reaction is another strategy that has been postulated to correct stereochemistry at certain positions. uef.fi
Semi-Synthesis and Chemical Modification for Structural Diversification
Semi-synthesis, which involves the chemical modification of a naturally occurring scaffold, is a powerful and efficient strategy for generating a library of analogues for biological evaluation. mdpi.comnih.gov Given the potent bioactivities of many quassinoids, there is significant interest in creating derivatives with improved therapeutic properties, such as enhanced activity or reduced toxicity. nih.govingentaconnect.com
Many semi-synthetic approaches targeting quassinoids focus on the modification of existing functional groups. researchgate.net The free hydroxyl groups present on the quassinoid skeleton are common targets for esterification to produce new derivatives. nih.gov For example, chemical modifications of biologically inactive quassinoids have been performed in an attempt to yield active compounds through esterification or the conversion of glycosides to their corresponding aglycones. researchgate.net This approach allows for the exploration of structure-activity relationships (SAR), providing insights into which parts of the molecule are essential for its biological effects. nih.govnih.gov
The overarching goal of these chemical modifications is to generate more active and less toxic derivatives of natural quassinoids, making this family of molecules a promising source for developing small molecule therapeutics that target key signaling pathways relevant to various diseases. nih.govingentaconnect.com
Development of Synthetic Methodologies for Related Nigakihemiacetals
The structural complexity of Nigakihemiacetal C and its congeners serves as a driving force for the development of new synthetic methodologies. researchgate.net The challenges posed by these intricate polycyclic systems inspire chemists to create novel reactions and strategies for C-C bond formation and ring construction. researchgate.netresearchgate.net
Modern synthetic organic chemistry offers a vast toolbox of reactions applicable to the synthesis of complex natural products. ekb.eg Methodologies such as the Pauson-Khand reaction, Nazarov cyclization, and ring-closing metathesis are powerful tools for constructing various ring systems. iitm.ac.in Furthermore, transition metal-catalyzed cross-coupling reactions, including the Heck, Suzuki, Stille, and Sonogashira reactions, provide efficient ways to form key carbon-carbon bonds. iitm.ac.innih.gov
The development of a novel method for synthesizing the bridged bicyclic core structure of bruceantin using a homologous Pauson-Khand reaction showcases how the pursuit of quassinoid synthesis leads to innovation. The insights gained from synthesizing one member of the quassinoid family, such as quassin (B1678622) or bruceantin, are directly applicable to the synthesis of other related compounds, including this compound and other nigakihemiacetals like Nigakihemiacetal B and G. nih.govresearchgate.netsigmaaldrich.com As new and more efficient synthetic strategies are developed, they expand the capability of chemists to access these structurally fascinating and biologically important molecules.
Data Tables
Table 1: Key Synthetic Reaction for Quassinoid Core Construction
| Reaction Name | Description | Key Reagents | Reference |
|---|---|---|---|
| Tandem Cross-Coupling/SN2' | A copper-catalyzed reaction of an epoxy vinyl triflate with a Grignard reagent to rapidly build the core structure. | CuI, Dioxenyl Grignard | researchgate.netresearchgate.net |
| HAT-Initiated Annulation | An iron-catalyzed hydrogen atom transfer (HAT) initiates a cyclization between two unsaturated carbonyl components. | Iron Hydride Complex | nih.govacs.org |
Table 2: Mentioned Chemical Compounds
| Compound Name | Class |
|---|---|
| This compound | Quassinoid |
| Nigakihemiacetal B | Quassinoid |
| Nigakihemiacetal G | Quassinoid |
| Quassin | Quassinoid |
| Bruceantin | Quassinoid |
| (+)-Cassaine | Diterpenoid Alkaloid |
| (+)-Carvone | Monoterpene |
| Brefeldin A | Macrolactone |
| Cinnamodial | Drimane Sesquiterpene |
| Euphol | Tetracyclic Triterpene |
Structure Activity Relationship Sar Investigations of Nigakihemiacetal C and Analogues
Correlating Structural Motifs with In Vitro Biological Efficacy
The biological activity of quassinoids, including Nigakihemiacetal C, is intrinsically linked to specific structural motifs. SAR studies on a wide range of quassinoids have revealed that certain functional groups and structural features are critical for their bioactivity. While specific studies on this compound are limited, general SAR principles for the broader quassinoid class can be extrapolated.
Key structural motifs influencing the in vitro efficacy of quassinoids include modifications in the A, C, and D rings of the picrasane (B1241345) skeleton. For instance, the presence of an α,β-unsaturated ketone in ring A and a methylenedioxy bridge in ring C are often associated with potent biological activity. tandfonline.com Furthermore, the nature of the side chain at C-15 significantly impacts the biological profile.
While detailed in vitro efficacy data for a series of this compound analogues is not extensively available in the public domain, a study on various quassinoids provided insights into the structural requirements for inhibiting eukaryotic protein synthesis. nih.gov This study highlighted the importance of the C-15 side chain, modifications in the A ring, the presence or absence of a sugar moiety, and an epoxymethano bridge for activity. nih.gov
Table 1: General Structure-Activity Relationships of Quassinoids
| Structural Feature | Influence on Biological Activity | Reference |
| α,β-Unsaturated Ketone in Ring A | Generally required for potent activity | tandfonline.com |
| Methylenedioxy Bridge in Ring C | Often enhances activity | tandfonline.com |
| C-15 Side Chain | Nature and substitution pattern are critical | nih.gov |
| Epoxymethano Bridge | Presence can influence activity | nih.gov |
| Hydroxymethyl at C-13 | May be beneficial for insecticidal activity | researchgate.net |
Stereochemical Influences on Molecular Recognition and Activity
The complex stereochemistry of quassinoids is a determining factor in their interaction with biological targets. The spatial arrangement of substituents and the conformation of the ring system are crucial for molecular recognition and subsequent biological response. Even minor changes in stereochemistry can lead to significant differences in activity. benchchem.com
For this compound, the specific stereoconfiguration at its multiple chiral centers dictates its three-dimensional shape, which in turn governs its binding affinity to target proteins or enzymes. While direct studies on the stereochemical influences of this compound are scarce, the principle holds true for the entire quassinoid class. The relative and absolute configurations of the molecule are established through techniques like ROESY spectra and quantum chemical ECD calculations. researchgate.net
Comparative SAR Analysis with other Quassinoid Subclasses
Quassinoids are broadly classified based on their carbon skeleton. This compound belongs to the C20 group of quassinoids. A comparative SAR analysis with other subclasses, such as C18, C19, C22, and C25 quassinoids, reveals important trends. wikiversity.org For example, the presence of a lactone ring in nigakilactones, another subclass, confers different properties compared to the hemiacetal group in nigakihemiacetals.
The antifeedant and insecticidal activities of various quassinoids have been compared, with isobrucein-B showing high potency. tandfonline.com Studies have shown that converting methoxy (B1213986) or methylenedioxy groups to hydroxyl groups can decrease activity, highlighting the importance of these functionalities. tandfonline.com
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | ClogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Reference |
| This compound | 380.5 | 1.9 | 3 | 6 | nih.gov |
| Nigakihemiacetal A | 410.5 | 1.2 | 3 | 7 | nih.gov |
| Picrasin C | 422.5 | 2.3 | 1 | 7 | nih.gov |
This data suggests that subtle changes in the molecular structure, affecting properties like lipophilicity (ClogP) and hydrogen bonding potential, can differentiate the members of the quassinoid family. nih.gov
Computational SAR Modeling and Predictive Algorithms
In the absence of extensive empirical data, computational SAR modeling and predictive algorithms serve as powerful tools to understand the bioactivity of compounds like this compound. nih.govpageplace.de These methods can predict the biological activity of new or untested compounds based on their molecular structure. nih.gov
Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can establish mathematical relationships between the chemical structure and biological activity. researchgate.net For instance, a study on P-glycoprotein modulators, which share some structural complexities with quassinoids, indicated that lipophilicity (C log P), molecular weight, the longest chain in the molecule, and the energy of the highest occupied molecular orbital (HOMO) are correlated with activity. pageplace.de While not specific to this compound, these parameters are likely relevant to its biological interactions as well.
The use of software to analyze structural similarity based on chemical descriptors can help in filtering large collections of compounds and predicting their binding behavior. tandfonline.com Such in silico methods are invaluable for prioritizing compounds for further experimental investigation.
Computational and Chemoinformatics Approaches in Nigakihemiacetal C Research
Molecular Docking and Scoring for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as Nigakihemiacetal C, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net
Scoring functions are mathematical models used to estimate the binding free energy of the protein-ligand complex. researchgate.net A lower docking score generally indicates a more favorable binding interaction. researchgate.net While specific molecular docking studies on this compound are not extensively documented in publicly available literature, this methodology would be instrumental in identifying potential protein targets by virtually screening it against a library of known protein structures. The results would provide insights into the binding energy and the specific amino acid residues involved in the interaction, offering a basis for understanding its potential biological activities.
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted protein-Nigakihemiacetal C complex over time. MD simulations provide a detailed view of the dynamic behavior of molecules and can help to validate the binding modes predicted by docking. biointerfaceresearch.com
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. peerj.com VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). jppres.com
SBVS relies on the three-dimensional structure of the target protein, often using molecular docking to screen compound libraries. jppres.com In the context of this compound, if a specific protein target is identified, SBVS could be used to find other compounds with similar or better binding potential.
LBVS, on the other hand, utilizes the knowledge of known active ligands to identify new ones. jppres.com Methods such as pharmacophore modeling and shape-based screening are common in LBVS. peerj.comfrontiersin.org A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov If the biological activity of this compound is known, a pharmacophore model could be generated and used to screen for other compounds with similar features, potentially leading to the discovery of novel therapeutic agents. benchchem.com
Network Pharmacology for Multi-Target Pathway Analysis
Network pharmacology is an emerging approach that aims to understand the effects of drugs from a network perspective. frontiersin.org It integrates data from pharmacology, bioinformatics, and systems biology to construct and analyze networks of drug-target-disease interactions. This methodology is particularly suited for studying natural products like this compound, which may act on multiple targets and pathways.
A typical network pharmacology study involves identifying the potential targets of a compound, constructing a protein-protein interaction (PPI) network, and performing pathway enrichment analysis to elucidate the biological processes and signaling pathways that are modulated. This approach can provide a holistic view of the mechanism of action of this compound, moving beyond a one-drug-one-target paradigm to a multi-target, multi-pathway understanding of its effects. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between molecular descriptors (physicochemical properties or structural features) and the observed activity of a set of compounds.
Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. For this compound, if a series of related compounds with varying biological activities were available, a QSAR model could be developed. This would allow for the prediction of the activity of novel derivatives and guide the synthesis of compounds with improved potency and selectivity. QSAR is a valuable tool in lead optimization, helping to rationalize the design of new drugs.
Future Research Trajectories and Academic Perspectives on Nigakihemiacetal C
Elucidation of Additional Molecular Targets and Signaling Pathways
While preliminary studies have provided initial insights, a significant focus of future research will be to comprehensively identify the full spectrum of molecular targets and signaling pathways modulated by Nigakihemiacetal C. A network pharmacology study on the active compounds from Picrasma quassioides, the plant from which this compound is isolated, identified 19 active ingredients and 748 potential protein targets. nih.gov For hepatocellular carcinoma (HCC), 105 associated targets were identified, with the arachidonic acid (AA) pathway being central to the anti-HCC effect. nih.gov Core targets in this pathway included AURKA, AURKB, KIF11, and TOP2A, which are involved in cell proliferation and apoptosis. nih.gov
Future investigations should aim to validate these predicted targets and explore others. Understanding how this compound interacts with these proteins at a molecular level is paramount. For instance, related quassinoids have been shown to interrupt inflammatory gene regulation pathways like nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation. nih.govmdpi.com It is plausible that this compound shares or has distinct effects on these and other pathways, such as the p38/MAPK signaling pathway, which is activated by other natural compounds to induce apoptosis. researchgate.net
Table 1: Potential Molecular Targets and Signaling Pathways of this compound and Related Compounds
| Category | Target/Pathway | Associated Effect | Reference |
| Signaling Pathways | Arachidonic Acid (AA) Pathway | Inhibition of HCC cell proliferation, promotion of apoptosis | nih.gov |
| NF-κB Signaling Pathway | Anti-inflammatory effects | nih.govmdpi.com | |
| ERK Signaling Pathway | Anti-inflammatory effects | nih.govmdpi.com | |
| p38/MAPK Signaling Pathway | Induction of apoptosis | researchgate.net | |
| Protein Targets | AURKA, AURKB, KIF11, TOP2A | Inhibition of HCC cell proliferation, promotion of apoptosis | nih.gov |
Development of Novel Synthetic Strategies for Structural Complexity
The intricate and highly oxygenated structure of quassinoids like this compound presents a considerable challenge for total synthesis. researchgate.net Currently, isolation from natural sources, such as the stem chips of Picrasma ailanthoides, is the primary method of obtaining this compound. researchgate.net However, reliance on natural extraction can be limiting due to variations in yield and purity.
Developing novel and efficient synthetic strategies is a critical future direction. Such strategies would not only provide a reliable supply of this compound for research but also open avenues for the creation of structural analogs. These analogs could be designed to have enhanced biological activity, improved pharmacokinetic properties, or reduced off-target effects. The synthesis of related quassinoids has often involved complex, multi-step processes, highlighting the need for innovative and more streamlined synthetic routes. researchgate.net Future synthetic efforts could focus on modular approaches that allow for the late-stage diversification of the quassinoid scaffold.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics)
The integration of high-throughput "omics" technologies is poised to revolutionize our understanding of this compound's biological effects. A holistic approach combining genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound. nih.gov
Transcriptomics (RNA-Seq): This technology can identify the full range of genes whose expression is altered by this compound treatment. elifesciences.orgembopress.org This can reveal novel signaling pathways and biological processes that are affected.
Proteomics: Quantitative proteomics can directly measure changes in protein abundance and post-translational modifications, providing a functional readout of the transcriptomic changes and identifying protein targets that may not be apparent from RNA-level data alone. medrxiv.org The integration of proteomic and transcriptomic data can reveal discrepancies between mRNA and protein levels, highlighting post-transcriptional regulatory mechanisms. elifesciences.org
Metabolomics: Analyzing the global metabolic profile of cells treated with this compound can uncover alterations in metabolic pathways, which are often dysregulated in diseases like cancer.
By integrating these multi-omics datasets, researchers can construct detailed molecular networks and gain unprecedented insights into the systems-level effects of this compound. nih.gov This approach holds the promise of identifying novel biomarkers of response and elucidating complex mechanisms of action.
Exploration of Synergistic Interactions with Other Phytochemicals
Natural extracts often contain a complex mixture of compounds that can act synergistically to produce a therapeutic effect. Picrasma quassioides, the source of this compound, contains a wide array of other bioactive molecules, including other quassinoids, β-carboline alkaloids, and canthinone alkaloids. nih.govresearchgate.net
A promising avenue for future research is the exploration of synergistic interactions between this compound and other phytochemicals. It is possible that the therapeutic efficacy of the whole plant extract is greater than that of any single isolated compound. Investigating these interactions could lead to the development of more potent and effective combination therapies. For example, studies could be designed to assess whether this compound enhances the anti-cancer activity of other known phytochemicals or conventional chemotherapeutic agents. This could involve high-throughput screening of compound combinations followed by detailed mechanistic studies to understand the basis of any observed synergy.
Q & A
Q. How can researchers confirm the identity of Nigakihemiacetal C in plant extracts?
To confirm identity, conduct phytochemical extraction (e.g., ethanol or methanol extraction) followed by chromatographic purification (e.g., column chromatography or HPLC). Compare spectral data (NMR, UV-Vis, and mass spectrometry) with literature values, focusing on key signals such as carbonyl groups and stereochemical markers. For novel isolates, provide full characterization, including melting point (mp 265.0–265.5°C) and purity assessments via HPLC . Cross-reference spectral databases like PubChem and ensure compliance with IUPAC naming conventions .
Q. What biological activities are associated with this compound?
this compound, a quassinoid, exhibits anticancer and anti-inflammatory properties based on preliminary in vitro studies. Standard assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines) and anti-inflammatory models (e.g., COX-2 inhibition). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Q. What purification strategies are effective for isolating this compound?
Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for initial separation, followed by HPLC with a C18 column for final purification. Monitor fractions via TLC and confirm purity using NMR and high-resolution mass spectrometry (HRMS). Document solvent ratios and retention times for reproducibility .
Q. How does the plant source (Picrasma quassioides) impact this compound yield?
Yield varies with plant age, geographic origin, and extraction method. Standardize protocols by using authenticated plant material (voucher specimens) and optimize extraction parameters (e.g., solvent polarity, temperature). Perform phytochemical profiling to correlate environmental factors with metabolite production .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time) or compound instability. Address this by replicating experiments under standardized conditions (e.g., identical cell lines, serum-free media) and validating bioactivity via orthogonal assays (e.g., apoptosis assays alongside cytotoxicity). Cross-reference primary literature and perform meta-analyses to identify confounding factors .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?
Combine omics approaches (transcriptomics/proteomics) with target-based assays. For example, use CRISPR-Cas9 knockout models to identify critical pathways or surface plasmon resonance (SPR) for binding affinity studies. Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. How can synthetic routes to this compound be optimized?
Focus on stereochemical control during synthesis, leveraging asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries. Monitor intermediates via HPLC-MS and optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Compare synthetic yields with natural extraction yields to assess feasibility .
Q. What strategies ensure reproducibility of spectral data for this compound?
Calibrate instruments (NMR, MS) using certified standards and document parameters (e.g., NMR solvent, probe temperature). Share raw data in repositories like Chemotion or RADAR4Chem, adhering to FAIR principles. Cross-validate with independent labs to confirm spectral assignments .
Q. How should researchers address stability issues during bioactivity assays?
Conduct stability studies under assay conditions (e.g., pH, temperature) using LC-MS to monitor degradation. Use stabilizers (e.g., antioxidants) if necessary and report storage protocols (e.g., −80°C in amber vials). Include stability data in supplementary materials .
Q. What methodologies identify synergistic effects between this compound and other compounds?
Perform combination index (CI) analysis using the Chou-Talalay method. Test varying molar ratios and use software (e.g., CompuSyn) to calculate synergism/antagonism. Validate findings with in vivo models (e.g., xenograft mice) and include pharmacokinetic compatibility checks .
Methodological Resources
- Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections and supplementary data submission .
- Ethical Compliance : Adhere to international standards for biological assays, including ethical approval for animal studies .
- Data Management : Use repositories like Chemotion or nmrXiv for raw data sharing, ensuring compliance with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
